

Spectroscopic Data of 2-Bromobenzene-1,4-diamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzene-1,4-diamine

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Introduction

2-Bromobenzene-1,4-diamine, a key building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development. Its unique structure, featuring a benzene ring substituted with a bromine atom and two amino groups, offers versatile reactivity for the construction of complex molecules, particularly in the realm of pharmaceuticals and materials science. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during its synthesis and subsequent applications.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-Bromobenzene-1,4-diamine**. The information presented herein is a synthesis of predicted data from advanced computational tools and established principles of spectroscopic interpretation, offering a robust reference for laboratory practice.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of **2-Bromobenzene-1,4-diamine** are numbered as depicted in the following diagram.

Caption: Molecular structure of **2-Bromobenzene-1,4-diamine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **2-Bromobenzene-1,4-diamine** are presented below.

^1H NMR Spectroscopy

The ^1H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The electron-donating amino groups and the electron-withdrawing bromine atom will influence the chemical shifts of the aromatic protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.85	d	J = 8.5
H-5	~6.70	dd	J = 8.5, 2.5
H-6	~6.95	d	J = 2.5
NH ₂ (C1)	~3.5 (broad s)	s (br)	-
NH ₂ (C4)	~4.5 (broad s)	s (br)	-

Interpretation:

- The aromatic protons appear in the region of ~6.70-6.95 ppm.
- H-6 is expected to be the most deshielded aromatic proton due to its position ortho to the electron-withdrawing bromine atom. It will appear as a doublet with a small meta-coupling to H-5.
- H-3 is ortho to an amino group and will appear as a doublet due to coupling with H-5.
- H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets.
- The **amine protons (NH₂) ** will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The addition of D₂O would lead to the disappearance of these signals due to proton exchange.

^{13}C NMR Spectroscopy

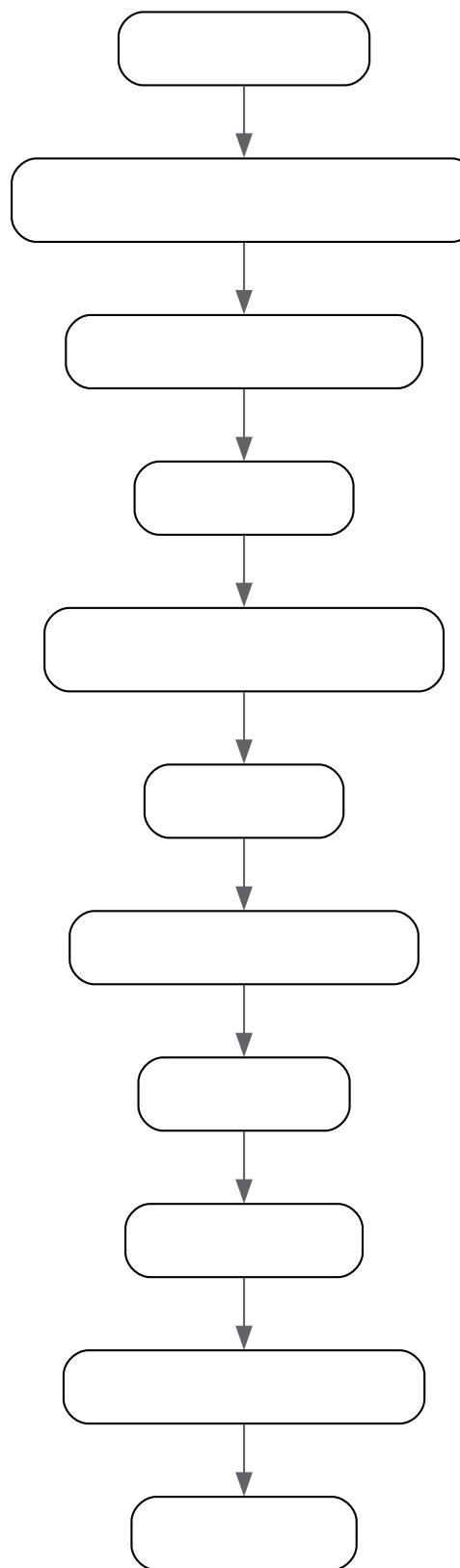
The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the attached substituents.

Carbon	Predicted Chemical Shift (ppm)
C1	~140
C2	~110
C3	~120
C4	~145
C5	~118
C6	~115

Interpretation:

- The carbon atoms bonded to the nitrogen atoms (C1 and C4) are expected to be the most deshielded among the aromatic carbons, appearing at ~140-145 ppm.
- The carbon atom bonded to the bromine atom (C2) will be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift to around 110 ppm.[1]
- The remaining aromatic carbons (C3, C5, C6) will appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the amino and bromo substituents.

Experimental Protocol for NMR Spectroscopy

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Caption: A typical workflow for acquiring NMR spectra of a solid organic compound.

A standard protocol for acquiring NMR spectra involves dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[2][3] The spectrometer is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for **2-Bromobenzene-1,4-diamine** are summarized below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3450 - 3300	N-H stretch (asymmetric and symmetric)	Medium-Strong
3100 - 3000	Aromatic C-H stretch	Medium
1620 - 1580	N-H bend (scissoring)	Strong
1500 - 1400	Aromatic C=C stretch	Medium-Strong
1330 - 1250	Aromatic C-N stretch	Strong
850 - 750	Aromatic C-H out-of-plane bend	Strong
700 - 550	C-Br stretch	Medium

Interpretation:

- The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[4]
- The strong absorption around 1600 cm⁻¹ is attributed to the N-H bending (scissoring) vibration of the primary amine groups.[4]
- A strong band in the 1330-1250 cm⁻¹ region is indicative of the aromatic C-N stretching vibration. [4]

- The aromatic nature of the compound is confirmed by the C-H stretching bands above 3000 cm^{-1} and the C=C stretching bands in the $1500\text{-}1400\text{ cm}^{-1}$ region.
- The strong out-of-plane C-H bending bands between 850 and 750 cm^{-1} can provide information about the substitution pattern of the benzene ring.
- The C-Br stretching vibration is expected to appear in the fingerprint region, typically between $700\text{-}550\text{ cm}^{-1}$.^[5]

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing solid samples by FTIR is the KBr pellet technique.^[6] This involves mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.^[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromobenzene-1,4-diamine**, electron ionization (EI) is a suitable technique.

Predicted Mass Spectrum:

- Molecular Ion (M^+): The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 186 and m/z 188 in an approximate 1:1 ratio. This is due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).^{[7][8]}
- Key Fragmentation Patterns:

m/z	Fragment Ion	Possible Loss
107	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical
169/171	$[\text{M} - \text{NH}_2]^+$	Loss of an amino radical
159/161	$[\text{M} - \text{HCN}]^+$	Loss of hydrogen cyanide

```
digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=true];
```

```
graph TD
    M([C6H779BrN2]+ · \nm/z 186 \n [C6H781BrN2]+ · \nm/z 188])
    M_minus_Br([C6H7N2]+ \nm/z 107])
    M_minus_NH2([C6H5BrN]+ \nm/z 169/171])

    M --> M_minus_Br
    M --> M_minus_NH2
}
```

Caption: Predicted major fragmentation pathway for **2-Bromobenzene-1,4-diamine** in EI-MS.

Interpretation:

- The most characteristic feature is the isotopic pattern of the molecular ion, which is a definitive indicator of the presence of one bromine atom in the molecule.
- A significant fragment at m/z 107 would correspond to the loss of the bromine atom, a common fragmentation pathway for halogenated compounds.
- Loss of an amino radical ($\cdot\text{NH}_2$) would result in a fragment ion pair at m/z 169 and 171.
- Other fragmentation pathways, such as the loss of HCN from the aromatic ring, may also be observed.

Experimental Protocol for Mass Spectrometry

For a solid sample like **2-Bromobenzene-1,4-diamine**, a direct insertion probe can be used with an electron ionization (EI) source.^[9] The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[9][10][11]} The resulting ions are then separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and characterization of **2-Bromobenzene-1,4-diamine**. The predicted NMR, IR, and MS data, along with their detailed interpretations and generalized experimental protocols, offer valuable insights for researchers and professionals working with this important chemical intermediate. While this guide is based on robust predictive methods and established spectroscopic principles, it is always recommended to confirm the identity of a synthesized compound by acquiring and interpreting its own experimental data.

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